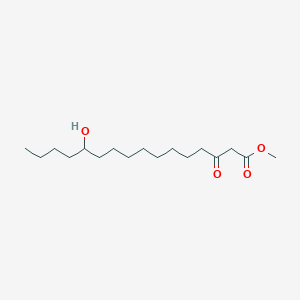

Methyl 12-hydroxy-3-oxohexadecanoate

Description

Properties

CAS No. |

64272-57-7 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

methyl 12-hydroxy-3-oxohexadecanoate |

InChI |

InChI=1S/C17H32O4/c1-3-4-11-15(18)12-9-7-5-6-8-10-13-16(19)14-17(20)21-2/h15,18H,3-14H2,1-2H3 |

InChI Key |

QWOVJRAEHRIQEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCCCCCC(=O)CC(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Hydroxydodecanoate

- Molecular Formula : C₁₃H₂₆O₃

- Molecular Weight : 230.34 g/mol

- CAS Number : 72864-23-4

- Functional Groups : Single hydroxyl group at position 3.

- Key Differences: Shorter carbon chain (C12 vs. C16) and absence of a ketone group.

Methyl 12-Hydroxyoctadecanoate

- Molecular Formula : C₁₉H₃₈O₃

- Molecular Weight : 314.5 g/mol

- CAS Number : 141-23-1

- Functional Groups : Hydroxyl group at position 12.

- Physical State : Solid at room temperature (>98% purity) .

- Applications : Employed in analytical method development and quality control for pharmaceutical production .

- Key Differences : Longer carbon chain (C18 vs. C16) and lack of a ketone group. Its single hydroxyl group restricts its use to reactions involving alcohols or hydrogen-bonding interactions.

Methyl 12-Oxooctadecanoate

- Molecular Formula : C₁₉H₃₆O₃ (estimated)

- Functional Groups : Ketone group at position 12.

- Applications : Reacts with thiocarbohydrazide to form hexahydrothioxotetrazine derivatives, highlighting its utility in heterocyclic chemistry .

- Key Differences : Ketone group replaces the hydroxyl group at position 12, altering its chemical reactivity. It participates in nucleophilic additions rather than hydrogen-bonding interactions.

Methyl Hexadecanoate (Methyl Palmitate)

- Molecular Formula : C₁₇H₃₄O₂

- Molecular Weight : 270.45 g/mol

- CAS Number : 112-39-0 (standard), 29848-79-1 (deuterated form)

- Functional Groups : Simple methyl ester without hydroxyl or ketone groups.

- Applications : Used as a reference standard in chromatography and spectroscopy .

- Key Differences : Lacks functional groups beyond the ester moiety, resulting in inertness compared to the bifunctional target compound.

Data Table: Structural and Functional Comparison

Research Findings and Reactivity Insights

- Bifunctional Reactivity: this compound’s hydroxyl and ketone groups allow sequential modifications. For example, the hydroxyl group can be functionalized with azide-containing linkers, while the ketone can undergo condensation or reduction reactions .

- Comparative Stability: Methyl 12-Hydroxyoctadecanoate exhibits high chemical stability as a solid , whereas ketone-containing analogs like Methyl 12-oxooctadecanoate may show higher reactivity toward nucleophiles .

Q & A

Basic: What experimental protocols are recommended for synthesizing Methyl 12-hydroxy-3-oxohexadecanoate?

Answer:

Synthesis typically involves selective oxidation and esterification steps. For example:

- Step 1: Introduce the 3-oxo group via ketone formation using catalytic oxidation of a precursor (e.g., hexadecanol derivatives) with Jones reagent or TEMPO-mediated oxidation .

- Step 2: Hydroxylation at C12 may require enzymatic or chemical methods (e.g., hydroxylase enzymes or Sharpless dihydroxylation followed by regioselective protection).

- Step 3: Methyl esterification via Fischer esterification (methanol and acid catalyst) or transesterification of preformed acids.

Validation: Monitor reaction progress using TLC or GC-MS, referencing retention times from analogous esters (e.g., methyl dodecanoate, ).

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxyl and ketone groups .

- Handling: Use glass or PTFE-coated equipment to avoid leaching; avoid prolonged exposure to light (UV degradation risk).

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

Answer:

- NMR: Use ¹³C DEPT-135 to distinguish carbonyl (C3, ~210 ppm) and hydroxyl-bearing carbons (C12, ~70 ppm). Compare with methyl 3-hydroxydodecanoate ().

- MS/MS Fragmentation: High-resolution ESI-MS identifies fragment ions (e.g., m/z 285.2 for [M+H]+) and hydroxyl/ketone-related losses (e.g., –H₂O, –CO) .

- XRD: For crystalline samples, compare unit cell parameters with structurally similar esters (e.g., methyl hexadecanoate, ).

Advanced: How do the hydroxyl and ketone groups influence catalytic hydrogenation pathways?

Answer:

- Selectivity Challenges: The C3 ketone may undergo reduction to a secondary alcohol, competing with C12 hydroxyl group stability. Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to minimize over-reduction .

- Monitoring: Track intermediates via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance) and compare kinetic data with methyl 12-hydroxystearate ().

Basic: What safety precautions are critical when working with this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles (non-irritant per , but conservative protocols apply).

- Ventilation: Use fume hoods during synthesis to manage methanol vapors (esterification step) .

- Waste Disposal: Neutralize acidic byproducts before disposal; follow non-hazardous waste protocols ( ).

Advanced: How can computational modeling predict solubility and partition coefficients?

Answer:

- QSPR Models: Use molecular descriptors (logP, polar surface area) from analogs like methyl 12-hydroxystearate (logP ~5.2, ) to estimate solubility in DMSO/water.

- MD Simulations: Simulate solvent interactions using GROMACS; validate with experimental octanol-water partitioning (shake-flask method) .

Advanced: What strategies address contradictions in thermal decomposition data?

Answer:

- DSC/TGA: Compare decomposition onset temperatures (e.g., ~200°C for methyl dodecanoate, ) and analyze endothermic vs. oxidative pathways.

- Isothermal Studies: Conduct at 150°C and 250°C to identify degradation products via GC-MS .

Basic: How is purity validated for this compound in QC workflows?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.